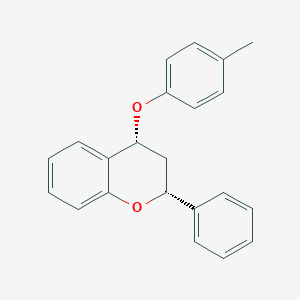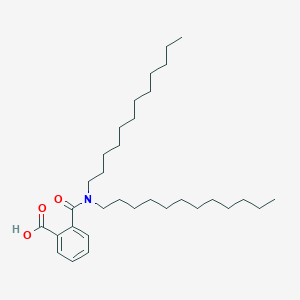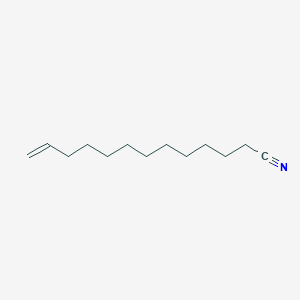
Tridec-12-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridec-12-enenitrile: is an organic compound with the molecular formula C₁₃H₂₃N . It is characterized by a nitrile group (-CN) attached to a tridecene backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Tridec-12-enenitrile can be synthesized through various methods. One common approach involves the alkylation of primary nitriles . For instance, the reaction of hexanenitrile with appropriate alkylating agents in the presence of bases like lithium diisopropylamide (LDA) or sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Tridec-12-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
Chemistry: Tridec-12-enenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: this compound is explored for its potential therapeutic applications. It can be used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of tridec-12-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and influencing biological pathways.
類似化合物との比較
- (2E)-tridec-2-enenitrile
- 2-Tridecenenitrile
Comparison: Tridec-12-enenitrile is unique due to its specific structure and the position of the nitrile group. Compared to similar compounds like (2E)-tridec-2-enenitrile, this compound may exhibit different reactivity and applications due to the position of the double bond and nitrile group .
特性
CAS番号 |
88364-63-0 |
|---|---|
分子式 |
C13H23N |
分子量 |
193.33 g/mol |
IUPAC名 |
tridec-12-enenitrile |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-12H2 |
InChIキー |
BDYJINKAKOMTIF-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


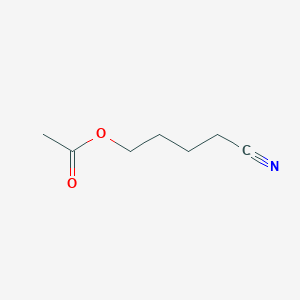
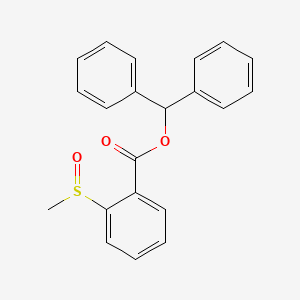
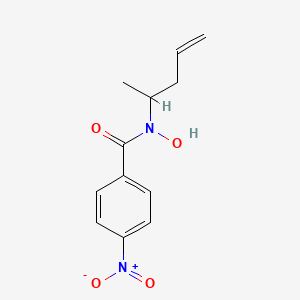
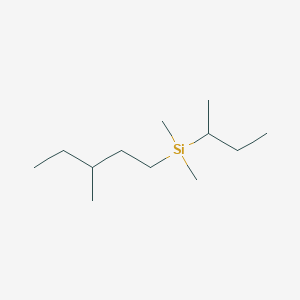
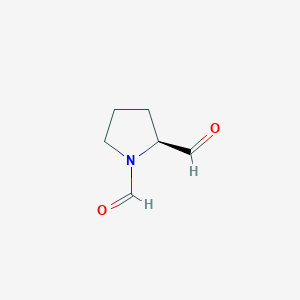
![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
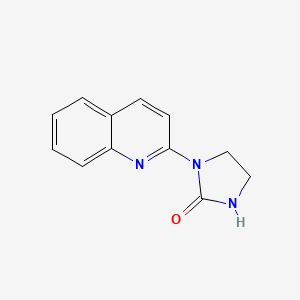
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
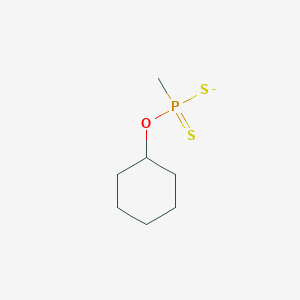
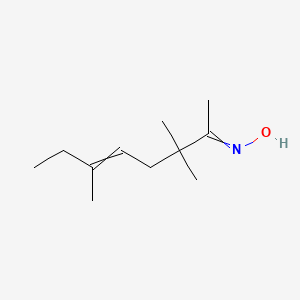
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
